molecular formula C15H14N2O3 B11700075 N'-(2-phenoxyacetyl)benzohydrazide

N'-(2-phenoxyacetyl)benzohydrazide

Cat. No.: B11700075
M. Wt: 270.28 g/mol
InChI Key: YUZJSLMIEMARFU-UHFFFAOYSA-N
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Description

N’-(2-phenoxyacetyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. N’-(2-phenoxyacetyl)benzohydrazide has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyacetyl)benzohydrazide typically involves the reaction of phenoxyacetic acid with benzohydrazide. The process begins with the esterification of phenoxyacetic acid to form phenoxyacetyl chloride. This intermediate is then reacted with benzohydrazide under controlled conditions to yield N’-(2-phenoxyacetyl)benzohydrazide .

Industrial Production Methods

In an industrial setting, the production of N’-(2-phenoxyacetyl)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the same basic steps as the laboratory synthesis but is carried out in larger reactors with continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxyacetic acid derivatives, while reduction can produce various hydrazine compounds. Substitution reactions can lead to the formation of new benzohydrazide derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase, enzymes involved in bacterial cell wall synthesis and folate metabolism, respectively .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-4-tert-butylbenzohydrazide
  • N’-benzylidene-2-hydroxymethylbenzohydrazide
  • 2,3-dimethoxybenzohydrazide

Uniqueness

N’-(2-phenoxyacetyl)benzohydrazide stands out due to its phenoxyacetyl group, which imparts unique chemical properties and biological activities. Compared to similar compounds, it has shown higher efficacy in inhibiting certain enzymes and greater potential as an antibacterial agent .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N'-(2-phenoxyacetyl)benzohydrazide

InChI

InChI=1S/C15H14N2O3/c18-14(11-20-13-9-5-2-6-10-13)16-17-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18)(H,17,19)

InChI Key

YUZJSLMIEMARFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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